molecular formula C10H10ClNO2 B7473739 Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone

Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone

Cat. No. B7473739
M. Wt: 211.64 g/mol
InChI Key: SIODQFKHTCDRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone, also known as ACMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACMP is a member of the azetidinone class of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone is not fully understood. However, it is believed that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone exerts its biological effects by modulating the activity of various enzymes and receptors. For example, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the biosynthesis of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the activity of cyclooxygenase-2, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone may reduce inflammation and pain.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. In vivo studies have shown that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has also been shown to exhibit anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone and its potential applications in various fields.

Future Directions

There are several future directions for research on Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. One area of research is the development of new synthetic methods for Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. Another area of research is the elucidation of the mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. Further studies are also needed to fully understand the biological effects of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone and its potential applications in various fields. Finally, the development of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone-based drugs for the treatment of various diseases is an area of active research.

Synthesis Methods

Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can be synthesized using a multi-step reaction process, which involves the reaction of 5-chloro-2-hydroxybenzaldehyde with L-proline to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding alcohol. The alcohol is then reacted with 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol in the presence of sulfuric acid to form the azetidinone ring.

Scientific Research Applications

Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. In pharmacology, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been found to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, carbonic anhydrase, and adenosine receptors. In biochemistry, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain.

properties

IUPAC Name

azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIODQFKHTCDRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone

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